Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester
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Overview
Description
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester is a chemical compound with the molecular formula C9H12O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure from simpler precursors. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition .
Industrial Production Methods
While specific industrial production methods for bicyclo[21This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can simplify the molecule by removing oxygen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic structures on biological systems.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester exerts its effects involves its interaction with molecular targets in biological systems. The bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, influencing their activity. This can affect various biochemical pathways and lead to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: This compound is similar but lacks the monomethyl ester group.
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid dimethyl ester: This compound has two methyl ester groups instead of one.
Uniqueness
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C9H11O4- |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-13-7(12)9-3-2-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11)/p-1 |
InChI Key |
YXVUNUBFPAVHRP-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C(=O)[O-] |
Origin of Product |
United States |
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